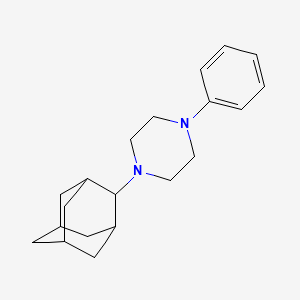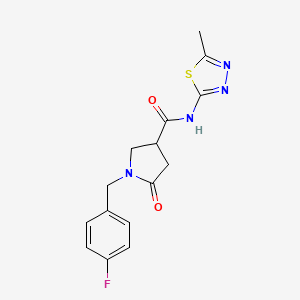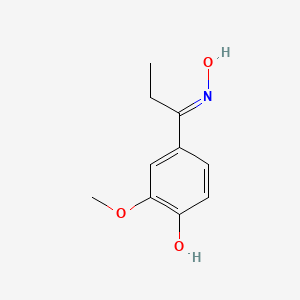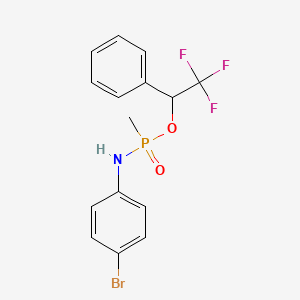![molecular formula C22H20Cl2N2O3S B6118198 N-(2,4-dichlorobenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6118198.png)
N-(2,4-dichlorobenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorobenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, commonly known as DCB-M, is a compound that has been extensively studied for its potential as a therapeutic agent. DCB-M belongs to the class of sulfonamide compounds, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of DCB-M is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. DCB-M has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. DCB-M also inhibits the activity of mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription 3 (STAT3), which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
DCB-M has been found to have several biochemical and physiological effects. In addition to its anticancer activity, DCB-M has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. DCB-M has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix and are important in cancer invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCB-M has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and modify. DCB-M has also been found to have low toxicity in normal cells, which is important for its potential as a therapeutic agent. However, DCB-M has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, DCB-M has a relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on DCB-M. One area of research is the development of more water-soluble derivatives of DCB-M, which would make it easier to use in aqueous solutions. Another area of research is the investigation of the mechanism of action of DCB-M, which is not fully understood. Additionally, further studies are needed to determine the effectiveness of DCB-M in vivo and its potential as a therapeutic agent for cancer.
Métodos De Síntesis
DCB-M can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with 4-aminomethylbenzene-1-sulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with phenylmethylsulfonyl chloride and N-methylmorpholine to yield DCB-M.
Aplicaciones Científicas De Investigación
DCB-M has been investigated for its potential as an anticancer agent. Studies have shown that DCB-M inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DCB-M has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DCB-M has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-[(N-methylsulfonylanilino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-30(28,29)26(20-5-3-2-4-6-20)15-16-7-9-17(10-8-16)22(27)25-14-18-11-12-19(23)13-21(18)24/h2-13H,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFIQICAKFHBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6118132.png)
![7-bromo-1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate](/img/structure/B6118135.png)
![N-(2-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6118138.png)
![N-methyl-2-(3-pyridinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6118145.png)
![1-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B6118163.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B6118167.png)
![[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B6118180.png)
![6-methoxy-N~4~-methyl-N~4~-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6118184.png)
![N-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6118190.png)
